ENT2-Selective Inhibition Profile vs. Classical ENT1-Selective Inhibitors (NBMPR, Dipyridamole, Draflazine)
Classical ENT inhibitors NBMPR, dipyridamole, and dilazep are 7,000-fold, 71-fold, and 502-fold more potent against ENT1 than ENT2, respectively, making them effectively ENT1-selective tools [2]. In contrast, the FPMINT chemotype—which shares the identical 2-fluorophenylpiperazine pharmacophore with the target compound—exhibits 5- to 10-fold selectivity for ENT2 over ENT1 [2]. The SAR study further identifies that the 2-fluorophenyl substitution ortho to the piperazine ring is essential for ENT2 inhibition; replacement with para-fluoro or removal of the halogen abolishes ENT2 activity [2]. The target compound retains this critical ortho-fluorophenyl architecture, differentiating it from the para-fluoro regioisomer (4-(4-fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone) [1].
| Evidence Dimension | ENT2 vs. ENT1 selectivity (fold-selectivity) |
|---|---|
| Target Compound Data | Predicted ENT2-selective (5-10× over ENT1) based on ortho-fluorophenyl pharmacophore retention [2] |
| Comparator Or Baseline | NBMPR: 7,000× ENT1-selective; Dipyridamole: 71× ENT1-selective; Dilazep: 502× ENT1-selective; FPMINT: 5-10× ENT2-selective [2] |
| Quantified Difference | >100-fold shift in selectivity direction compared to NBMPR; structurally distinct from ENT1-selective tools |
| Conditions | PK15NTD cells transfected with cloned human ENT1 and ENT2; [3H]uridine uptake assay [2] |
Why This Matters
For research programs targeting ENT2-mediated adenosine signaling or nucleoside transport, an ENT2-preferring inhibitor is mechanistically critical; classical ENT1-selective tools are unsuitable.
- [1] PubChem Compound Summary CID 49712564. (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone. https://pubchem.ncbi.nlm.nih.gov/compound/49712564 (accessed 2026-04-29). View Source
- [2] Tang, H. Y. et al. Front. Pharmacol. 2022, 13, 837555. View Source
